N'-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide
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Overview
Description
N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorenylidene group attached to a pyridine ring through a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide typically involves a multi-step process. One common method includes the reaction of cyanoacetohydrazide with 9-fluorenone and aromatic aldehydes in the presence of a catalyst such as acetic acid. The reaction is carried out in ethanol at reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylidene derivatives.
Scientific Research Applications
N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-(9H-fluoren-9-ylidene)-8-nitro-7-aryl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide: This compound shares a similar fluorenylidene group but has additional functional groups that confer different properties.
Thiazolo[3,2-a]pyridine-6-carbohydrazides: These compounds have a thiazole ring instead of a fluorenylidene group, leading to different chemical and biological activities.
Uniqueness
N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its combination of a fluorenylidene group with a pyridine ring through a carbohydrazide linkage provides distinct properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(fluoren-9-ylideneamino)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c23-19(13-9-11-20-12-10-13)22-21-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRSGTBEHZEMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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